Methyl 5-bromo-2-(piperidin-1-ylmethyl)-3-furoate
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Overview
Description
Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate, identified by the CAS number MFCD21364934, is a high-purity chemical compound known for its unique blend of reactivity and selectivity. This compound is a clear, pale liquid and is utilized in advanced research and synthesis .
Preparation Methods
The preparation of Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate involves specific synthetic routes and reaction conditionsThe reaction conditions often require precise control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted under controlled temperatures to avoid decomposition.
Major Products: The major products depend on the specific reagents and conditions used but can include various substituted furan derivatives
Scientific Research Applications
Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-chloro-2-(piperidin-1-ylmethyl)furan-3-carboxylate
- Methyl 5-iodo-2-(piperidin-1-ylmethyl)furan-3-carboxylate These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and selectivity. The unique properties of Methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate make it particularly valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
methyl 5-bromo-2-(piperidin-1-ylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C12H16BrNO3/c1-16-12(15)9-7-11(13)17-10(9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3 |
InChI Key |
FCMBKFMCFAMOQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)Br)CN2CCCCC2 |
Origin of Product |
United States |
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